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molecular formula C12H18ClNO2 B8282699 2-ethyl-6-isobutylisonicotinic acid hydrochloride

2-ethyl-6-isobutylisonicotinic acid hydrochloride

Cat. No. B8282699
M. Wt: 243.73 g/mol
InChI Key: KGICUCPNNYHRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

A solution of 2-ethyl-6-isobutyl-isonicotinic acid tert-butyl ester (391 mg, 1.49 mmol) in 6 N aq. HCl (15 mL) is stirred at 65° C. for 2 days before the solvent is evaporated. The residue is dried under HV to give 2-ethyl-6-isobutyl-isonicotinic acid hydrochloride (334 mg) as a colourless solid, LC-MS: tR=0.58 min, [M+1]+=208.04.
Quantity
391 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:19])[C:7]1[CH:12]=[C:11]([CH2:13][CH:14]([CH3:16])[CH3:15])[N:10]=[C:9]([CH2:17][CH3:18])[CH:8]=1)(C)(C)C.[ClH:20]>>[ClH:20].[CH2:17]([C:9]1[CH:8]=[C:7]([CH:12]=[C:11]([CH2:13][CH:14]([CH3:15])[CH3:16])[N:10]=1)[C:6]([OH:19])=[O:5])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
391 mg
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)CC(C)C)CC)=O
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)C=1C=C(C(=O)O)C=C(N1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 334 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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